![molecular formula C15H19BrN4O2S2 B2558589 4-bromo-N-[[4-ethyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide CAS No. 338794-56-2](/img/structure/B2558589.png)

4-bromo-N-[[4-ethyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

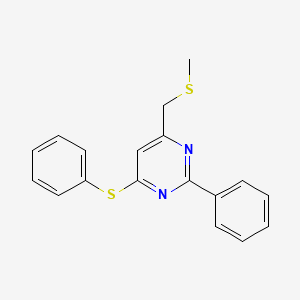

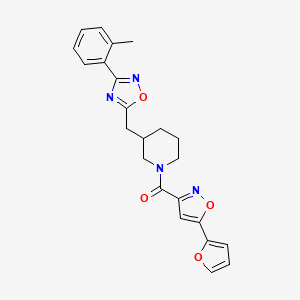

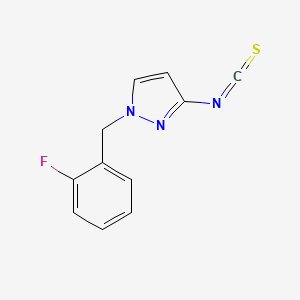

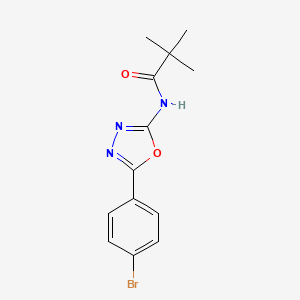

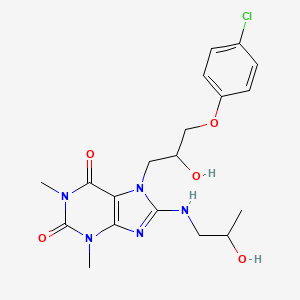

The compound is a sulfonamide, which is an organic compound containing the functional group -SO2NH2. Sulfonamides are known for their use in medicine, particularly as antibiotics. The compound also contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Triazoles are known for their use in various fields such as medicine, agriculture, and materials science due to their stability and versatility .

Molecular Structure Analysis

The compound contains a benzene ring, which is a cyclic compound with alternating double bonds, known for its stability and aromaticity. It also contains a triazole ring and a sulfonamide group, both of which can participate in hydrogen bonding, potentially affecting its physical and chemical properties .Chemical Reactions Analysis

Sulfonamides, like this compound, can undergo various reactions. They can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonyl chloride and amine. The triazole ring is generally stable and does not undergo many reactions, but it can be functionalized at the 1, 2, or 3 positions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the sulfonamide group and the triazole ring could allow for hydrogen bonding, which could affect its solubility in various solvents. The aromatic benzene ring could contribute to its stability .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The triazole moiety present in the compound is known for its antimicrobial properties . This compound could be explored for its efficacy against a range of bacterial and fungal pathogens. Its potential use in developing new antimicrobial agents is significant, especially in the face of rising antibiotic resistance.

Cancer Research

Triazoles are also recognized for their anticancer activities . The specific structure of this compound, with the bromo and sulfonamide groups, might interact with certain cancer cell lines, inhibiting growth or inducing apoptosis. Research could focus on its application as a chemotherapeutic agent or as a scaffold for developing novel anticancer drugs.

Development of Antifungal Agents

The presence of the 1,2,4-triazole ring system is associated with antifungal activity . This compound could serve as a starting point for the synthesis of new antifungal medications, which are crucial in treating diseases like candidiasis and aspergillosis.

Antioxidant Properties

Compounds with a triazole ring have shown antioxidant properties . This compound could be investigated for its ability to scavenge free radicals, which is valuable in preventing oxidative stress-related diseases.

Anticonvulsant Effects

The literature suggests that triazole derivatives can exhibit anticonvulsant effects . This compound could be studied for its potential use in treating epilepsy or other seizure disorders, contributing to the diversity of anticonvulsant medications.

Anti-inflammatory Applications

The compound’s structure suggests potential anti-inflammatory properties . It could be analyzed for its effectiveness in reducing inflammation in various disease models, which would be beneficial for conditions like arthritis or inflammatory bowel disease.

Wirkmechanismus

Target of Action

The compound “4-bromo-N-({4-ethyl-5-[(2-methyl-2-propenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide” is a benzenesulfonamide derivative. Benzenesulfonamides are known to have a wide range of biological activities and are often used as pharmaceuticals. They are known to inhibit carbonic anhydrase, an enzyme involved in many biological processes including respiration and the transport of carbon dioxide/bicarbonate .

Biochemical Pathways

The inhibition of carbonic anhydrase by benzenesulfonamides can affect many biochemical pathways, particularly those involving the transport of carbon dioxide and bicarbonate .

Pharmacokinetics

Benzenesulfonamides are generally well absorbed and widely distributed in the body .

Result of Action

The inhibition of carbonic anhydrase by benzenesulfonamides can lead to a decrease in the transport of carbon dioxide and bicarbonate, affecting processes such as respiration .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-bromo-N-[[4-ethyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN4O2S2/c1-4-20-14(18-19-15(20)23-10-11(2)3)9-17-24(21,22)13-7-5-12(16)6-8-13/h5-8,17H,2,4,9-10H2,1,3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRAMBUJMMLWPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=C)C)CNS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-[[4-ethyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2558508.png)

![3'-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2558521.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2558523.png)

![N-[4,5-difluoro-2-(morpholin-4-yl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2558525.png)

![3-(2-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2558527.png)

![1-(Adamantan-1-YL)-3-[(E)-[(2-hydroxynaphthalen-1-YL)methylidene]amino]urea](/img/structure/B2558529.png)